
Triphosgene
Overview
Description
Triphosgene, also known as bis(trichloromethyl) carbonate, is a white crystalline solid with a chemical formula of C3Cl6O3. It is often used as a safer and more convenient substitute for the highly toxic phosgene gas. This compound is primarily utilized in organic synthesis, serving as a versatile reagent for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphosgene is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:
CH3OCO2CH3+6Cl2→CCl3OCO2CCl3+6HCl
The product, bis(trichloromethyl) carbonate, can be recrystallized from hot hexanes to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Triphosgene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.
Dehydration Reactions: this compound, in combination with dimethylaminopyridine, can dehydrate tertiary alcohols to form alkenes.
Common Reagents and Conditions:
Alcohols: React with this compound to form carbonates.
Amines: React with this compound to form ureas and isocyanates.
Solvents: Dichloromethane and dichloroethane are commonly used solvents for these reactions.
Major Products:
Carbonates: Formed from the reaction with alcohols.
Ureas and Isocyanates: Formed from the reaction with primary and secondary amines.
Scientific Research Applications
Synthesis of Organohalides
Triphosgene has been increasingly employed for synthesizing organohalides. Recent studies have demonstrated its effectiveness in halogenating various substrates, including alcohols, diols, epoxides, and arenes. For example:
- Cystamine Dihydrochloride to Diisocyanate : this compound was utilized alongside pyridine to convert cystamine into diisocyanate, which is crucial for producing degradable biopolymers .
- Amino Acid Esters : Isocyanates were synthesized from L-amino acid t-butyl esters using this compound and pyridine, showcasing its versatility in amino acid chemistry .
Chloroformates Production
The synthesis of chloroformates from alcohols is another significant application of this compound. Noteworthy examples include:
- Steroid Scaffolds : this compound was used to convert steroid alcohols into chloroformates under mild conditions, yielding high purity products suitable for further functionalization .
- Campothecin Derivatives : The hydroxy group of Campothecin was transformed into chloroformate using this compound, facilitating conjugation with cyclic peptides for therapeutic applications .
Complex Molecule Synthesis
This compound has also been employed in the synthesis of complex molecules through various techniques:
- Flow Chemistry : Its application in flow chemistry has enabled continuous processing of reactions that would otherwise require batch processing.
- Solid Phase Synthesis : This method allows for the efficient assembly of complex structures while minimizing side reactions .
Advantages of Using this compound
The advantages of using this compound over other reagents include:
- Safety : Being a solid minimizes exposure risks associated with toxic gases like phosgene.
- Ease of Handling : Exact amounts can be measured and used without the need for specialized equipment.
- Mild Reaction Conditions : Many reactions utilizing this compound can be conducted under mild conditions, leading to better yields and fewer by-products .
Recent Advances (2010-2019)
A decade review highlighted significant advancements in this compound-enabled organic reactions:
- Development of new protocols that broadened the scope of substrates for halogenation.
- Enhanced methodologies for synthesizing isocyanates and chloroformates from diverse starting materials .
Industrial Applications
This compound's industrial applications are also noteworthy:
Mechanism of Action
It thermally decomposes to release phosgene, which then reacts with nucleophiles such as alcohols and amines to form carbonates, ureas, and isocyanates . The high temperature accelerates the decomposition of triphosgene into phosgene, increasing the concentration of free chloride ions in the system .
Comparison with Similar Compounds
Phosgene: A highly toxic gas used in similar reactions but is more hazardous to handle.
Diphosgene: A liquid form of phosgene that is also used as a carbonylating agent.
Uniqueness of Triphosgene:
Biological Activity
Triphosgene, chemically known as bis(trichloromethyl) carbonate, is a reagent widely used in organic synthesis. It serves as a safer alternative to phosgene, offering advantages in handling and storage due to its solid state and lower toxicity. This article delves into the biological activity of this compound, focusing on its applications in synthetic chemistry, its role in the formation of bioactive compounds, and relevant case studies.
Overview of this compound
This compound is primarily utilized as a phosgenation agent in various chemical reactions. Its ability to activate carboxylic acids and amines makes it a versatile tool in organic synthesis. The compound has been shown to facilitate the formation of isocyanates, acid chlorides, and isothiocyanates, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biological Activities
1. Synthesis of Isothiocyanates
Isothiocyanates are bioactive compounds known for their antifungal, antibacterial, and anticancer properties. This compound has been identified as an efficient catalyst for the synthesis of isothiocyanates from thioureas and amines. This reaction showcases this compound's potential in producing compounds with significant biological activities .
2. Antimicrobial Properties
Research indicates that certain derivatives formed through reactions involving this compound exhibit antimicrobial properties. For example, isothiocyanates synthesized using this compound have demonstrated activity against various pathogens, including fungi and bacteria .
3. Activation of Carboxylic Acids
this compound effectively activates carboxylic acids to form acid chlorides and anhydrides. These activated intermediates can undergo nucleophilic acyl substitution reactions, leading to the synthesis of complex molecules with potential biological activity .
Case Study 1: Synthesis of Ureas
A study focusing on the synthesis of urea derivatives using this compound highlighted its role in pharmaceutical applications. The process involved the formation of carbamoyl chlorides followed by urea synthesis through primary amine addition. This method provided a safer alternative to traditional phosgenation techniques while maintaining high yields .
Case Study 2: Antimycobacterial Activity
In another investigation, this compound was employed in synthesizing compounds that were tested for their antimycobacterial activity. The results indicated that certain synthesized compounds showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key advantages of triphosgene over traditional acylation reagents, and how do safety protocols mitigate its risks?
this compound (bis(trichloromethyl) carbonate, BTC) offers advantages such as low toxicity in solid form, stability, precise measurement, and mild reaction conditions compared to reagents like thionyl chloride or phosphorus oxychloride . However, it releases toxic phosgene upon exposure to nucleophiles (e.g., amines, chloride ions). Safety protocols mandate handling in well-ventilated environments, using personal protective equipment (PPE), and real-time monitoring for phosgene leaks via fluorescence probes or IR spectroscopy .
Q. How does this compound compare to phosgene and diphosgene in reactivity and safety?
this compound decomposes into three equivalents of phosgene, while diphosgene releases two. Despite being a solid with lower vapor pressure, this compound retains phosgene's toxicity upon decomposition. Reactivity studies show its methanolysis produces methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate in a 1:1 ratio, with pseudo-first-order kinetics () .
Advanced Research Questions
Q. What methodologies enable sensitive detection of this compound in laboratory settings?
- Fluorescence Probes : The 4-AHBI probe detects this compound via a turn-on fluorescence mechanism. Upon reaction, fluorescence intensity at 386 nm () increases linearly with this compound concentration (0–0.5 mM), achieving a limit of detection (LoD) of 0.08 nM. Test strips functionalized with 4-AHBI enable visual detection under UV light .
- Spectrophotometric Methods : Reaction with 1,3-dimethylbarbituric acid (DBA) and pyridine generates a purple oxonol dye ( for absorbance; for fluorescence). Fluorescence-based detection achieves an LoD of 0.4 µM .
Table 1: Comparison of this compound Detection Methods
Method | LoD | Technique | Reference |
---|---|---|---|
4-AHBI fluorescence | 0.08 nM | Fluorescence | |
DBA/pyridine assay | 0.4 µM | Fluorescence | |
DBA/pyridine assay | 2 µM | Absorbance |
Q. How can reaction kinetics and intermediates during this compound decomposition be monitored?
- Methanolysis Kinetics : Studied via NMR in CDCl, revealing pseudo-first-order kinetics. This compound's decomposition is slower () than diphosgene () and phosgene () .
- Real-Time Monitoring : React-IR tracks intermediates like diphosgene during decomposition. Mass spectrometry (MS) identifies phosgene fragments (m/z 63 and 65, 35Cl:37Cl ratio = 0.3238) in gas-phase reactions .
Q. What strategies optimize this compound use in synthesizing complex molecules?
- Continuous Flow Systems : Microreactors improve safety by minimizing phosgene exposure. For example, this compound-mediated cyclization of amino acids in flow reactors enhances yield and reduces hazardous waste .
- Catalytic Decomposition : Deactivated imino-based catalysts enable solvent-free phosgene generation from this compound, improving process efficiency .
Q. Analytical and Mechanistic Challenges
Q. How do fluorescence resonance energy transfer (FRET) probes distinguish this compound from interferents?
FRET-based systems use coumarin donors/acceptors linked via urea groups. This compound selectively binds, altering energy transfer efficiency. This method detects concentrations as low as and discriminates against interferents like SOCl or HCl .
Q. What are the contradictions in reported detection limits for this compound, and how can they be resolved?
Discrepancies in LoD (e.g., 0.08 nM for 4-AHBI vs. 2 µM for DBA assays) arise from differences in probe sensitivity and matrix effects. Cross-validation using complementary techniques (e.g., GC-MS for quantification) and standardized calibration curves are recommended .
Q. Emerging Applications and Alternatives
Q. Can this compound be replaced by safer reagents in green chemistry?
Research explores alternatives like dimethyl carbonate for carbonate synthesis, though this compound remains irreplaceable in high-yield isocyanate and urea formations. Machine learning aids in identifying non-hazardous catalysts for specific reactions .
Properties
IUPAC Name |
bis(trichloromethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865631 | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32315-10-9 | |
Record name | Triphosgene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32315-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1,1-trichloro-, 1,1'-carbonate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHOSGENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C0677Q3B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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